
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL is an organic compound with a complex structure that includes both an alkene and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL typically involves the reaction of specific alkenes and alcohols under controlled conditions. One common method is the reaction of 2-methylpropene with octan-2-ol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. Catalysts such as acids or bases are used to facilitate the reaction, and the product is purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The alkene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted alkenes. These products have significant applications in different chemical processes and industries .
Applications De Recherche Scientifique
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL include:
- 2-Methyl-2-propen-1-ol
- 2-Methylprop-2-en-1-ol
- Isopropenyl carbinol
- Methallyl alcohol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
80485-87-6 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-5-6-7-12(8-10(2)3)9-11(4)13/h11,13H,5-7,9H2,1-4H3 |
Clé InChI |
USCODUAOFINTNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C=C(C)C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


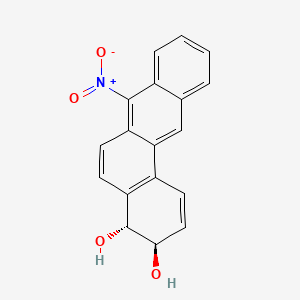
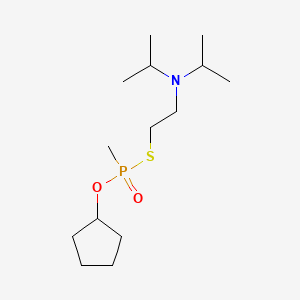
![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
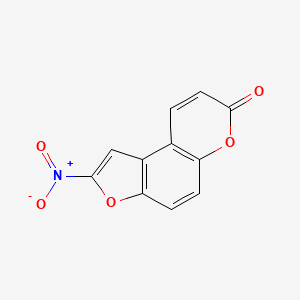
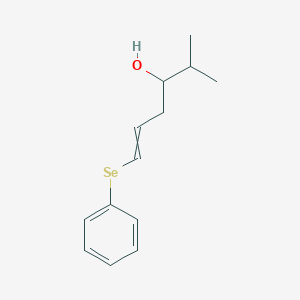
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)



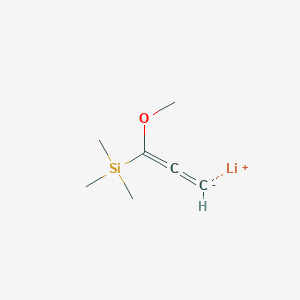


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
